molecular formula C17H21ClN4OS B1662607 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride CAS No. 1177767-57-5

6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride

Cat. No. B1662607
M. Wt: 364.9 g/mol
InChI Key: SWKZWXJQIDXGLX-UHFFFAOYSA-N
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Description

This compound is a selective group I mGluR antagonist, specifically for mGluR1 . It has been used in various studies to investigate the effects of mGluRs, especially in neuronal communication .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s known to block the effects of T- and S-DHPG, but the exact chemical reactions are not specified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Antiproliferative and Apoptotic Activity

6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride has been studied for its antiproliferative activities, particularly in cancer research. For instance, a study found that a related compound, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, demonstrated significant antiproliferative activity. This compound was also observed to disrupt the cell cycle and induce apoptosis in a time-dependent manner, specifically arresting the G2/M phase (Sarhan et al., 2010).

Antimicrobial Effects

Certain derivatives of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride have demonstrated moderate effects against bacterial and fungal species. This suggests potential applications in antimicrobial research and treatment strategies (Abdel‐Aziz et al., 2008).

Neuroprotective Effects

In the context of neurological disorders, specifically stroke, derivatives of this compound have shown promising results. A study found that a closely related compound, N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide, exhibited potent neuroprotective effects in rat stroke models. This compound demonstrated the ability to improve neurological deficits and reduce infarct volume, suggesting its potential as a novel treatment for stroke (Kohara et al., 2008).

Antitumor Properties

Some derivatives of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride have been synthesized and evaluated for their potential as antitumor agents. For example, research on 3-methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates found that these molecules inhibited human carbonic anhydrase isoforms and displayed significant antitumor activity against breast cancer cell lines (Alkhaldi et al., 2020).

Mechanotransduction and Sensory Receptor Blockage

Non-competitive metabotropic glutamate 1 receptor antagonists, which include derivatives of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-alpha]benzimidazole-2-carboxamide hydrochloride, have been found to depress the activity of slowly adapting type I mechanoreceptor units in rat sinus hair follicles. This finding is significant for understanding sensory reception and could have implications for developing treatments for certain sensory disorders (Cahusac & Mavulati, 2009).

Future Directions

The future directions for the research and application of this compound are not specified in the search results. Given its role as a selective group I mGluR antagonist, it may have potential applications in neurological research and therapeutics .

properties

IUPAC Name

7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKZWXJQIDXGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Latif-Hernandez, E Faldini, T Ahmed… - Frontiers in Cellular …, 2016 - frontiersin.org
Depotentiation (DP) is a mechanism by which synapses that have recently undergone long-term potentiation (LTP) can reverse their synaptic strengthening within a short time-window …
Number of citations: 17 www.frontiersin.org
HK Titley, R Heskin-Sweezie… - Journal of …, 2010 - journals.physiology.org
Bidirectional changes in synaptic transmission have the potential to optimize the control of movement. However, it can be difficult to establish a causal relationship between the …
Number of citations: 25 journals.physiology.org
KM Timmer, JD Steketee - Psychopharmacology, 2012 - Springer
Rationale Glutamatergic projection neurons in the medial prefrontal cortex (mPFC) are hyperexcitable in cocaine-sensitized animals, resulting in increased excitatory output to addiction-…
Number of citations: 25 link.springer.com
KM Timmer - 2012 - dc.uthsc.edu
Cocaine sensitization is associated with cocaine-induced hyperexcitability of pyramidal projection neurons within the medial prefrontal cortex (mPFC). Such hyperexcitability …
Number of citations: 4 dc.uthsc.edu

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